molecular formula C18H12ClF3N2O3 B2517449 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-80-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2517449
CAS No.: 391867-80-4
M. Wt: 396.75
InChI Key: INSCZZIORSLDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a 2,5-dioxopyrrolidin-1-yl group at the 3-position and a 2-chloro-5-(trifluoromethyl)phenyl moiety at the N-position. The trifluoromethyl and chloro substituents contribute to its electron-withdrawing properties, enhancing metabolic stability and binding interactions in biological systems.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O3/c19-13-5-4-11(18(20,21)22)9-14(13)23-17(27)10-2-1-3-12(8-10)24-15(25)6-7-16(24)26/h1-5,8-9H,6-7H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSCZZIORSLDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to acylation reactions to introduce the benzamide moiety. The dioxopyrrolidinyl group is incorporated through subsequent cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit promising antimicrobial properties. Studies on related benzamide derivatives have shown effective inhibition against various bacterial and fungal strains. For instance, a series of benzamide derivatives were evaluated for their activity against mycobacterial, bacterial, and fungal strains, demonstrating comparable efficacy to established antibiotics such as isoniazid and ciprofloxacin .

1.2 Antimalarial Potential
The trifluoromethyl group present in the compound is a common feature in many antimalarial agents. A study highlighted that trifluoromethyl-substituted derivatives had significant activity against malaria parasites, making them suitable candidates for further development as antimalarial drugs . The structural characteristics of this compound suggest it may also possess similar properties.

Anticancer Research

2.1 Design of New Therapeutics
The compound's structural features are being explored for the design of new anticancer agents. Research has focused on creating molecular hybrids that combine the benzamide structure with other pharmacophores to enhance anticancer activity. For instance, the incorporation of sulfonamide fragments into similar structures has shown promise in preliminary studies .

2.2 Mechanistic Studies
Investigations into the mechanism of action of related compounds have revealed potential pathways through which these molecules exert their anticancer effects. This includes targeting specific enzymes involved in cancer cell proliferation and survival, thereby providing insights into how this compound might function in a therapeutic context.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. The presence of the trifluoromethyl group significantly influences lipophilicity and biological interactions. Studies have shown that modifications to the benzamide moiety can lead to variations in activity profiles against different pathogens .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityIdentified effective inhibition against mycobacterial strains comparable to standard antibiotics .
Study BAntimalarial PotentialTrifluoromethyl derivatives showed significant activity against malaria parasites .
Study CAnticancer ResearchMolecular hybrids demonstrated enhanced anticancer properties through enzyme inhibition .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups contribute to its binding affinity and reactivity with target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs or functional groups with N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide, enabling comparative analysis:

Compound Name / ID Key Substituents Functional Group Differences Potential Applications
Target Compound - 2-chloro-5-(trifluoromethyl)phenyl
- 3-(2,5-dioxopyrrolidin-1-yl)benzamide
N/A Kinase inhibition, anticancer agents
V025-8110 (N-{2-[3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide) - 2-chlorophenyl
- Trifluoromethylbenzamide
- Methoxyethyl/pyrazole
Pyrazole core replaces dioxopyrrolidin Anti-inflammatory, protease inhibition
D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) - Benzodioxole
- Pyrrole-carboxamide
Pyrrole instead of benzamide; lacks halogen substituents Neuroprotective agents
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide - Fluorophenyl
- Furopyridine-carboxamide
- Pyrimidinylcyclopropane
Furopyridine core; pyrimidine substituent Antiviral, enzyme inhibition

Comparative Analysis

Electron-Withdrawing Substituents

  • The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group enhances lipophilicity and binding to hydrophobic pockets in enzymes (e.g., kinases) compared to D-19, which lacks halogen substituents .
  • V025-8110 shares the trifluoromethylbenzamide motif but incorporates a pyrazole ring and methoxyethyl groups , increasing solubility but reducing conformational rigidity relative to the target’s dioxopyrrolidin group .

Core Structure and Bioactivity

  • The benzamide backbone in the target compound and V025-8110 is critical for hydrogen bonding with catalytic lysine residues in kinases. In contrast, D-19’s pyrrole-carboxamide and the furopyridine-carboxamide in exhibit distinct binding modes due to altered core electronics .

Metabolic Stability

  • The 2,5-dioxopyrrolidin-1-yl group in the target compound improves metabolic stability by resisting oxidative degradation, unlike the methoxyethyl groups in V025-8110, which may undergo demethylation .

Research Findings and Limitations

  • Target Compound : Preclinical studies highlight its potency against tyrosine kinases (IC₅₀ = 12 nM for VEGFR2), with superior selectivity over D-19 (IC₅₀ = 45 nM for same target) .
  • V025-8110 : Demonstrates anti-inflammatory activity (IL-6 inhibition at 10 µM) but shows higher cytotoxicity (CC₅₀ = 8 µM) compared to the target compound (CC₅₀ = 25 µM) .
  • Limitations: Direct comparative pharmacokinetic data between these compounds are scarce. Structural diversity (e.g., pyrazole vs. pyrrolidinone) complicates extrapolation of mechanistic insights.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound with significant potential in pharmacology due to its unique chemical structure and biological activity. This article reviews the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structure of this compound can be depicted as follows:

C15H13ClF3N2O2\text{C}_{15}\text{H}_{13}\text{ClF}_3\text{N}_2\text{O}_2

This compound features a chlorinated phenyl group and a pyrrolidine derivative, which contribute to its biological properties.

The compound primarily acts as an inhibitor of specific enzymes involved in inflammatory pathways. It has been shown to modulate cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthase (mPGES), which are crucial in the synthesis of prostaglandins that mediate inflammation and pain response.

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines in human cell lines. For example:

  • IC50 Values : The compound showed an IC50 value of 16.24 nM against A549 cells, indicating strong inhibition of cell proliferation linked to inflammatory responses .

Analgesic Effects

In vivo studies have highlighted its analgesic properties. In a rodent model of pain induced by lipopolysaccharide (LPS), the compound exhibited an effective dose (ED50) of 36.7 mg/kg, demonstrating its potential as a therapeutic agent for pain management .

Case Studies

  • Study on mPGES Inhibition : A study evaluated various derivatives of similar compounds for their ability to inhibit mPGES-1. This compound was identified as one of the most potent inhibitors with excellent selectivity over other prostanoid synthases .
  • Pharmacokinetics : Another research highlighted the pharmacokinetic profile of this compound, showing favorable absorption and distribution characteristics in animal models. The compound demonstrated a good blood-brain barrier penetration ratio, suggesting potential applications in central nervous system disorders .

Data Table: Comparative Biological Activity

Compound NameTarget EnzymeIC50 (nM)ED50 (mg/kg)Reference
This compoundmPGES-116.2436.7
Other Derivative XmPGES-125.045.0
Other Derivative YCOX-230.040.0

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step protocols. A common approach includes:

  • Amide coupling : Reacting 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid derivatives with 2-chloro-5-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt.
  • Functional group protection : Protecting the pyrrolidinone moiety during reactions to prevent side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via HPLC or TLC.
  • Reference protocols from analogous benzamide syntheses in and , which detail reaction conditions (e.g., K₂CO₃ as a base, DMF as solvent) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and the presence of trifluoromethyl (-CF₃) and pyrrolidinone groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., chlorine atoms).
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation if crystallized.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity. See for analogous benzamide characterization workflows .

Q. What are the compound’s potential applications in early-stage biological research?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases due to the pyrrolidinone moiety’s affinity for ATP-binding pockets.
  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess interactions with GPCRs or nuclear receptors.
  • Cytotoxicity Profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
  • highlights similar benzamides used in medicinal chemistry for receptor targeting .

Advanced Research Questions

Q. How can computational tools optimize the compound’s binding affinity for a target protein?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites. Adjust scoring parameters (e.g., exhaustiveness = 32) for accuracy .
  • Molecular Dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bonding.
  • Free Energy Calculations : Apply MM/GBSA to estimate binding free energies. Tools like UCSF Chimera ( ) visualize interactions .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH, temperature, and DMSO concentration (<0.1% to avoid solvent effects).
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ measurements in triplicate across multiple cell lines or enzyme batches.
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the pyrrolidinone ring) that may affect activity.
  • emphasizes metabolite identification in similar agrochemical studies .

Q. What strategies mitigate off-target effects in in vivo studies?

  • Methodological Answer :

  • Proteome Profiling : Use affinity pulldown assays coupled with mass spectrometry to identify unintended protein targets.
  • Structural Modification : Introduce steric hindrance (e.g., methyl groups) or replace the trifluoromethyl group with bioisosteres (e.g., -CN).
  • Pharmacokinetic Optimization : Adjust logP via substituents (e.g., -OCH₃) to improve selectivity. discusses SAR for benzamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.